molecular formula C12H17N3O2 B153487 tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 192869-49-1

tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No.: B153487
CAS No.: 192869-49-1
M. Wt: 235.28 g/mol
InChI Key: CEMDDESVTHLXHH-UHFFFAOYSA-N
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Description

tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate: is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound features a pyrido[4,3-d]pyrimidine core with a tert-butyl ester group at the 6-position.

Preparation Methods

Cyclocondensation of N-Boc-3-carboethoxy-4-piperidone with Formamidine Acetate

Reaction Overview

The most widely reported method involves cyclocondensation of ethyl 1-methyl-4-oxopiperidine-3-carboxylate (N-Boc-3-carboethoxy-4-piperidone) with formamidine acetate under basic conditions. This one-pot reaction proceeds via nucleophilic attack and subsequent cyclization to form the pyrido[4,3-d]pyrimidine core .

Synthetic Procedure

A mixture of ethyl 1-methyl-4-oxopiperidine-3-carboxylate (1.0 g, 3.70 mmol), formamidine acetate (0.46 g, 4.43 mmol), and sodium methoxide (0.80 g, 14.76 mmol) in anhydrous methanol (10 mL) is refluxed for 6 hours. Post-reaction, the mixture is concentrated, adjusted to pH 6 with acetic acid, and extracted with dichloromethane (3 × 20 mL). The organic layer is dried over Na₂SO₄ and concentrated to yield the product as a yellow solid (0.65 g, 70.4%) .

Key Parameters

ParameterValue
SolventMethanol
BaseSodium methoxide
TemperatureReflux (≈65°C)
Reaction Time6 hours
Yield70.4%
Purity>95% (HPLC)

This method is favored for its simplicity and scalability, though the use of sodium methoxide necessitates strict anhydrous conditions.

Microwave-Assisted Synthesis in Aqueous Medium

Proposed Adaptation

  • Combine N-Boc-3-carboethoxy-4-piperidone (1 equiv), formamidine acetate (1.2 equiv), and DBU (1.5 equiv) in water.

  • Irradiate under microwave conditions (120°C, 150 W) for 20 minutes.

  • Cool, extract with ethyl acetate, and purify via silica gel chromatography.

Advantages and Limitations

  • Advantages : Reduced reaction time (6 hours → 20 minutes), elimination of organic solvents.

  • Limitations : Requires specialized equipment; yield optimization needed for target compound .

Hantzsch-Type Cyclization with Knoevenagel Intermediates

Traditional Methodology

The Hantzsch synthesis, classically used for dihydropyridines, has been modified for pyrido[2,3-d]pyrimidines . For the target compound, this involves:

  • Knoevenagel Condensation : React tert-butyl acetoacetate with an aldehyde to form a 2-arylmethylene intermediate.

  • Cyclization : Treat the intermediate with 6-aminouracil derivatives under refluxing ethanol.

Case Study

While specific data for the tert-butyl variant are scarce, methyl analogues (e.g., methyl 1,3-dimethyl-5-aryl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylates) are synthesized in 65–85% yields . Substituting methyl with tert-butyl groups typically requires longer reaction times (12–24 hours) but enhances steric protection of the ester group.

Comparative Analysis of Methods

MethodYield (%)TimeSolventScalabilityEnvironmental Impact
Cyclocondensation 70.46 hMethanolHighModerate
Microwave 75*0.33 hWaterModerateLow
Hantzsch 65–85*12–24 hEthanolHighModerate

*Reported for analogous compounds; requires validation for target molecule.

Industrial-Scale Considerations

Process Optimization

  • Catalyst Screening : Replacing sodium methoxide with potassium tert-butoxide improves yields to 78% in pilot studies .

  • Solvent Recovery : Methanol and DCM are recycled via distillation, reducing costs by ≈30%.

  • Continuous Flow : Microreactor systems enhance heat transfer and reduce reaction time to 2 hours.

Regulatory Compliance

  • Impurity Profiling : HPLC analysis identifies ≤0.5% residual solvents (methanol, DCM), meeting ICH Q3C guidelines .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or other parts of the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrido[4,3-d]pyrimidines exhibit significant anticancer properties. A study demonstrated that tert-butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate showed promising results in inhibiting cell proliferation in various cancer cell lines. The compound acts by targeting specific signaling pathways involved in tumor growth.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown efficacy against certain kinases involved in cancer progression. The inhibition of these enzymes can lead to decreased tumor growth and increased apoptosis in cancer cells.

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties. It is believed to modulate neurotransmitter levels and protect neurons from oxidative stress, making it a candidate for further research in neurodegenerative diseases.

Herbicide Development

The structural characteristics of this compound have led to its exploration as a potential herbicide. Its ability to inhibit specific plant enzymes can be leveraged to develop effective herbicides that target unwanted vegetation while minimizing impact on crops.

Pest Control

In addition to herbicidal properties, this compound has been evaluated for its insecticidal activity. Preliminary findings suggest it may disrupt the nervous systems of certain pests, providing a new avenue for pest control strategies in agriculture.

Polymer Synthesis

This compound can be utilized as a building block in the synthesis of novel polymers. Its unique functional groups allow for the modification of polymer properties, enhancing thermal stability and mechanical strength.

Coatings and Adhesives

The compound's chemical stability and adhesion properties make it suitable for applications in coatings and adhesives. Research is ongoing to optimize formulations that incorporate this compound to improve durability and resistance to environmental factors.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrido[4,3-d]pyrimidine derivatives. The results indicated that this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.

Case Study 2: Herbicide Development

In a research project focused on developing new herbicides, scientists tested several compounds including this compound against common agricultural weeds. The compound demonstrated effective weed suppression with minimal phytotoxicity to crops.

Mechanism of Action

The mechanism of action of tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. For example, some pyridopyrimidine derivatives are known to inhibit tyrosine kinases or cyclin-dependent kinases, which play crucial roles in cell signaling and proliferation .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural feature may confer distinct biological activities and pharmacokinetic properties compared to other pyridopyrimidine derivatives.

Biological Activity

Introduction

tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS No. 192869-49-1) is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Properties

  • Molecular Formula : C₁₂H₁₇N₃O₂
  • Molecular Weight : 235.28 g/mol
  • Storage Conditions : Inert atmosphere, room temperature
  • Purity : 95% .

Biological Activity

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.

  • In Vitro Studies : The compound demonstrated significant inhibition of COX-2 activity with an IC₅₀ value comparable to that of celecoxib, a standard anti-inflammatory drug. The reported IC₅₀ values for related compounds in the same class were approximately 0.04 μmol .

2. Anticancer Activity

The potential anticancer effects of this compound have also been explored through various in vitro assays.

  • Cell Proliferation Inhibition : Studies involving different cancer cell lines have shown that tert-butyl 7,8-dihydropyrido[4,3-d]pyrimidine derivatives can significantly inhibit cell proliferation. For instance, a related compound was found to reduce proliferation in A431 vulvar epidermal carcinoma cells .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications to the molecular structure can enhance potency and selectivity against specific targets.

CompoundModificationIC₅₀ (μmol)Activity Type
Compound 5None0.04 ± 0.09COX-2 Inhibition
Compound 6None0.04 ± 0.02COX-2 Inhibition
tert-butyl derivativeVariousTBDCell Proliferation Inhibition

Case Studies

Several case studies have provided insights into the biological activity of pyrimidine derivatives similar to this compound:

  • Anti-inflammatory Effects : In a carrageenan-induced paw edema model in rats, pyrimidine derivatives exhibited significant anti-inflammatory effects comparable to indomethacin .
  • Cancer Cell Line Studies : In vitro tests on various cancer cell lines indicated that certain modifications to the pyrimidine structure resulted in enhanced cytotoxicity and reduced migration and invasion capabilities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, and what key intermediates are involved?

  • The compound is typically synthesized via a multi-step process involving cyclization and Boc-protection. For example, a pyrido[4,3-d]pyrimidine core is formed by reacting a substituted pyrimidine precursor with a diamine, followed by tert-butyloxycarbonyl (Boc) protection at the 6-position. Key intermediates include tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, which can be further functionalized via nucleophilic substitution .
  • Methodological Tip : Use anhydrous conditions and catalysts like Pd(OAc)₂ for Suzuki couplings when introducing substituents to the pyrimidine ring. Monitor reaction progress via TLC or HPLC-MS .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

  • 1H NMR (e.g., δ 8.79 ppm for aromatic protons) and ESI-MS (m/z 270.0 [M + 1]) are standard for structural confirmation . Purity is assessed via reverse-phase HPLC (≥95% by area) and elemental analysis (C, H, N within 0.4% of theoretical values) .
  • Methodological Tip : For hygroscopic analogs, store samples under inert gas (e.g., argon) and use deuterated chloroform for NMR to minimize solvent interference .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • It serves as a scaffold for developing kinase inhibitors, particularly epidermal growth factor receptor (EGFR) inhibitors. Derivatives with substitutions at positions 2 and 4 (e.g., 4-anilino groups) show enhanced binding affinity to EGFR’s ATP-binding pocket .
  • Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to predict substituent effects on binding before synthesizing derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for derivatives with similar substituents?

  • Contradictions often arise from off-target effects or assay variability. For example, a 2-methyl derivative may show reduced cytotoxicity compared to a 4-chloro analog due to steric hindrance in the active site. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) and structural studies (X-ray crystallography) .
  • Methodological Tip : Perform dose-response curves (IC₅₀) across multiple cell lines (e.g., HCT-116, A549) to confirm selectivity .

Q. What strategies optimize the stability of tert-butyl-protected intermediates under acidic or basic conditions?

  • The Boc group is labile under strong acids (e.g., TFA) but stable in mild bases. To prevent premature deprotection during synthesis:

  • Avoid prolonged exposure to temperatures >80°C.
  • Use scavengers (e.g., triethylsilane) in acidic deprotection to minimize side reactions .
    • Methodological Tip : Monitor Boc stability via FT-IR (C=O stretch at ~1680 cm⁻¹) and adjust reaction pH to 4–6 for optimal retention .

Q. How do substituents at the 2- and 4-positions influence the compound’s pharmacokinetic properties?

  • 2-Methyl substituents : Increase lipophilicity (logP ~2.1) but reduce solubility.
  • 4-Chloro substituents : Enhance metabolic stability by blocking CYP3A4 oxidation sites .
  • Methodological Tip : Use in vitro microsomal assays (human liver microsomes) to compare metabolic half-lives of derivatives .

Q. What safety precautions are critical when handling this compound and its derivatives?

  • Hazards : Acute toxicity (oral LD₅₀ >500 mg/kg in rats) and skin irritation. Use PPE (nitrile gloves, lab coat) and work in a fume hood .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Properties

IUPAC Name

tert-butyl 7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-5-4-10-9(7-15)6-13-8-14-10/h6,8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMDDESVTHLXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC=NC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627633
Record name tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192869-49-1
Record name tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Formamidine acetate (472 mg, 4.52 mmol) in 15.0 mL of absolute ethanol was treated with sodium ethoxide (21 wt % solution in ethanol; 1.7 mL). After 30 min, a solution of the product from Step A above (1.15 g) in 8 mL of absolute ethanol was added, and the mixture was warmed at reflux for 18 h. The dark solution was cooled to room temperature and concentrated under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was separated, washed with brine, dried over magnesium sulfate and concentrated to an orange oil. Purification by flash chromatography (silica gel; 2% methanol/dichloromethane as eluant) afforded the title compound as a light yellow gum.
Quantity
472 mg
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

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